Acidi piperidinocarbossilici

Piperidinecarboxylic acids are a class of organic compounds characterized by the presence of a carboxylic acid group (-COOH) attached to a piperidine ring. These molecules exhibit diverse chemical and physical properties, influenced by their unique structural features.

Structurally, these compounds consist of a six-membered heterocyclic ring with one nitrogen atom, bearing a carboxylic acid group at either the 1-position or other positions, depending on the specific isomer. The presence of the piperidine ring confers certain functional properties such as basicity and structural flexibility.

Piperidinecarboxylic acids find applications in various fields due to their reactivity and potential for derivatization. They are used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis. Their ability to form salts with metals or other bases can make them useful in complexation reactions. Additionally, their carboxylic acid functionality allows for esterification, amide formation, or coupling reactions, facilitating the construction of more elaborate molecules.

The chemical stability, solubility, and pH sensitivity of these acids also contribute to their utility in specific synthetic contexts and analytical techniques.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

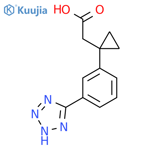

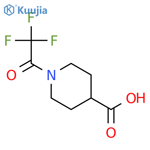

|

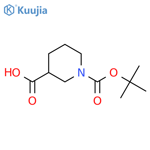

2-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}acetic acid | 149518-50-3 | C12H21NO4 |

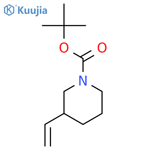

|

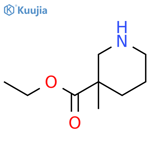

1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | 130250-54-3 | C13H23NO4 |

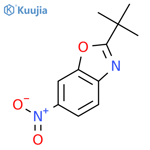

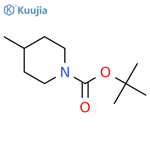

|

tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | C11H19NO3 |

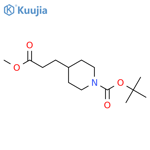

|

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid | 126501-70-0 | C8H10F3NO3 |

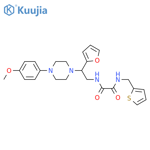

|

tert-butyl 3-ethenylpiperidine-1-carboxylate | 146667-87-0 | C12H21NO2 |

|

N-tert-Butyloxycarbonyl-4-methyl-2-piperidine | 123387-50-8 | C11H21NO2 |

|

1-1,1-Dimethylethoxy)\u200bcarbonyl\u200b-\u200b4-piperidinepropanoic Acid Methyl Ester | 162504-75-8 | C14H25NO4 |

|

(3R)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid | 163438-09-3 | C11H19NO4 |

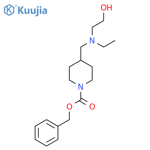

|

Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 | C9H17NO2 |

|

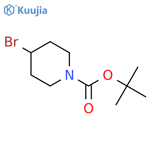

N-Boc-4-bromopiperidine | 180695-79-8 | C10H18BrNO2 |

Letteratura correlata

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817

Fornitori consigliati

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati